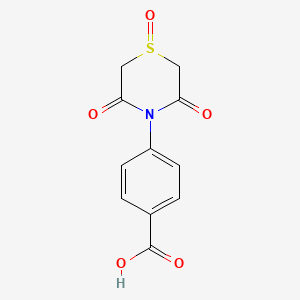

4-(1,3,5-Trioxo-1lambda4,4-thiazinan-4-yl)benzenecarboxylic acid

説明

4-(1,3,5-Trioxo-1λ⁴,4-thiazinan-4-yl)benzenecarboxylic acid is a heterocyclic carboxylic acid derivative featuring a thiazinan ring substituted with three oxygen atoms (trioxo group) at the 1,3,5-positions. The lambda notation (λ⁴) indicates the oxidation state of sulfur in the thiazinan ring, which is critical for its electronic and reactive properties.

特性

IUPAC Name |

4-(1,3,5-trioxo-1,4-thiazinan-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5S/c13-9-5-18(17)6-10(14)12(9)8-3-1-7(2-4-8)11(15)16/h1-4H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNWSBXRCVFKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3,5-Trioxo-1lambda4,4-thiazinan-4-yl)benzenecarboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

4-(1,3,5-Trioxo-1lambda4,4-thiazinan-4-yl)benzenecarboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .

科学的研究の応用

4-(1,3,5-Trioxo-1lambda4,4-thiazinan-4-yl)benzenecarboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-(1,3,5-Trioxo-1lambda4,4-thiazinan-4-yl)benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .

類似化合物との比較

Structural Analog: 2-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)benzenecarboxylic Acid

Key Differences :

- Oxidation State : The sulfur atom in this analog is in a +6 oxidation state (λ⁶) due to the two sulfonyl (dioxo) groups, compared to the trioxo-substituted sulfur in the target compound (λ⁴). This difference significantly alters reactivity, as sulfonyl groups are electron-withdrawing, whereas trioxo groups may create a more polarized ring system.

- Substitution Pattern : The carboxylic acid group is in the ortho position on the benzene ring here, versus the para position in the target compound. This positional isomerism affects solubility and intermolecular interactions .

| Property | Target Compound | 2-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)benzenecarboxylic Acid |

|---|---|---|

| Sulfur Oxidation State | λ⁴ (three oxygen substituents) | λ⁶ (two oxygen substituents) |

| Benzene Substituent Position | para | ortho |

| Potential Reactivity | Higher polarity due to trioxo group | Stabilized by sulfonyl groups |

Functional Analog: 3-(4-Fluorophenoxy)-1-(1,4-thiazinan-4-yl)propan-1-one

Key Differences :

- Unlike the target compound, it lacks a carboxylic acid moiety but includes a ketone functional group.

- Biological Activity : Demonstrated significant negative correlation with TFW (tomato fusarium wilt) severity in antifungal studies, suggesting thiazinan derivatives may have agricultural applications. The absence of a carboxylic acid group here may reduce water solubility compared to the target compound .

Aromatic Carboxylic Acid Analogs: 4-Hydroxybenzoic Acid and Caffeic Acid

4-Hydroxybenzoic Acid (CAS 99-96-7) :

- Structure : A simple benzoic acid with a hydroxyl group at the para position. Lacks the thiazinan ring, resulting in lower molecular complexity.

- Applications: Primarily used in R&D and as a precursor in polymer synthesis. Its safety profile restricts it to non-medicinal uses .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) :

- Structure: Features a dihydroxyphenyl group conjugated to a propenoic acid chain. The absence of a heterocyclic ring contrasts with the target compound.

- Applications : Widely studied in pharmacology and cosmetics for antioxidant properties. The conjugated system enhances UV absorption, unlike the target compound’s thiazinan ring .

| Property | Target Compound | 4-Hydroxybenzoic Acid | Caffeic Acid |

|---|---|---|---|

| Functional Groups | Trioxo-thiazinan, carboxylic acid | Hydroxyl, carboxylic acid | Dihydroxyphenyl, propenoic |

| Molecular Complexity | High (heterocyclic + aromatic) | Low | Moderate (conjugated) |

| Key Applications | Potential antifungal, materials science | Polymer precursor | Antioxidant, cosmetics |

Research Findings and Implications

- Antifungal Potential: Thiazinan derivatives like 3-(4-fluorophenoxy)-1-(1,4-thiazinan-4-yl)propan-1-one show promise in plant disease management. The target compound’s trioxo group may enhance binding to fungal enzymes due to increased electrophilicity .

- Acidity and Solubility : The para-carboxylic acid group in the target compound likely increases acidity (lower pKa) compared to ortho isomers, improving solubility in aqueous environments. This property is advantageous for drug formulation.

- Synthetic Challenges : The trioxo-thiazinan ring’s synthesis may require controlled oxidation conditions, differing from the sulfonyl group formation in analogs like the 1λ⁶-thiazinan derivative .

生物活性

The compound 4-(1,3,5-Trioxo-1lambda4,4-thiazinan-4-yl)benzenecarboxylic acid represents a unique class of heterocyclic compounds with potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of 4-(1,3,5-Trioxo-1lambda4,4-thiazinan-4-yl)benzenecarboxylic acid typically involves multi-step organic reactions. Key synthetic routes include:

- Cyclization Reactions : Utilizing various reactants under controlled conditions to form the thiazine core.

- Functional Group Modifications : Incorporating carboxylic acid functionalities to enhance solubility and biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, showcasing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds within the thiazine class exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Showed effective inhibition against a range of bacteria and fungi, suggesting potential as an antimicrobial agent .

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar thiazine derivatives:

- Molecular Docking Studies : Indicated strong binding affinities to cancer-related targets, suggesting mechanisms for inhibiting tumor growth .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity:

- Cell Culture Experiments : Showed reduced production of pro-inflammatory cytokines in treated cells .

Case Studies

Several case studies have provided insights into the biological efficacy of 4-(1,3,5-Trioxo-1lambda4,4-thiazinan-4-yl)benzenecarboxylic acid:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Significant antimicrobial activity against E. coli and S. aureus | Disk diffusion method |

| Study 2 | Induced apoptosis in cancer cell lines | Flow cytometry analysis |

| Study 3 | Decreased inflammation in animal models | Histological examination |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazine derivatives:

- Modification of Substituents : Altering functional groups can enhance potency and selectivity toward specific biological targets.

- Hybridization with Other Pharmacophores : Combining thiazine with other active moieties can yield compounds with improved therapeutic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。